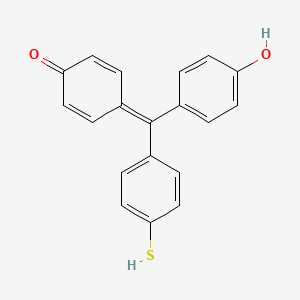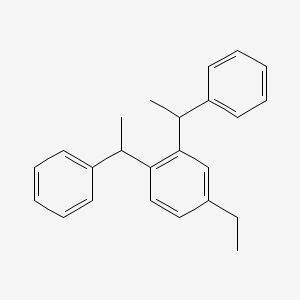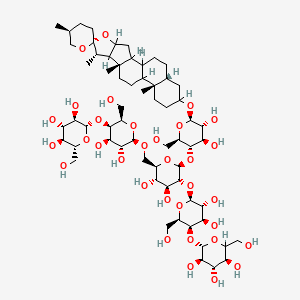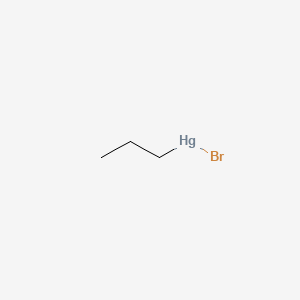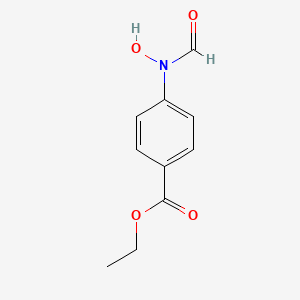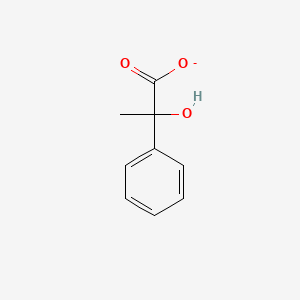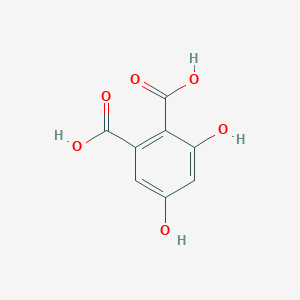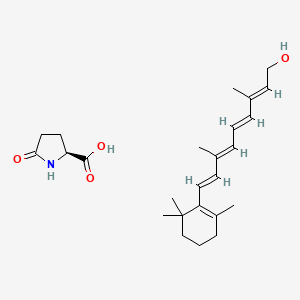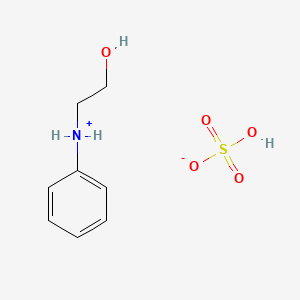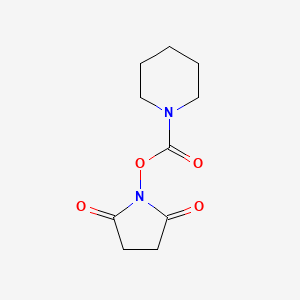![molecular formula C21H20ClNO3 B12648943 2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride CAS No. 56517-34-1](/img/structure/B12648943.png)
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride is a chemical compound with the molecular formula C21H20ClNO4 and a molecular weight of 385.84 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride involves several steps, typically starting with the appropriate benzo[c]phenanthridine precursor. The reaction conditions often include the use of methoxy groups and methylation processes to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale and efficiency .
化学反応の分析
Types of Reactions
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
科学的研究の応用
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
Fagaronine chloride: Another benzo[c]phenanthridine derivative with similar structural features.
Sanguirubine: A compound with a similar core structure but different functional groups.
3,8,9-Trimethoxy-5H-benzo[c]phenanthridin-2-one: A related compound with slight variations in its chemical structure.
Uniqueness
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
56517-34-1 |
|---|---|
分子式 |
C21H20ClNO3 |
分子量 |
369.8 g/mol |
IUPAC名 |
2,3,9-trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride |
InChI |
InChI=1S/C21H20NO3.ClH/c1-22-12-14-5-7-15(23-2)10-17(14)16-8-6-13-9-19(24-3)20(25-4)11-18(13)21(16)22;/h5-12H,1-4H3;1H/q+1;/p-1 |
InChIキー |
CFXUOSUCFYZYOE-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=C2C(=C3C=C(C=CC3=C1)OC)C=CC4=CC(=C(C=C42)OC)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



